4-methyl-N'-[(thien-2-ylcarbonyl)oxy]benzenecarboximidamide
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Overview
Description
(Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom, which imparts unique chemical properties to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE typically involves the condensation of 4-methylphenylamine with thiophene-2-carboxaldehyde under specific conditions to form the Schiff base. This reaction is often carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nitrating agents can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives, which can be further utilized in different chemical syntheses .
Scientific Research Applications
Chemistry
In chemistry, (Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. The presence of the thiophene ring system is known to enhance the biological activity of many pharmaceutical agents.
Industry
In the industrial sector, this compound is used in the development of organic semiconductors and materials for electronic devices. Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of (Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 2-(Anilinomethyl)phenol
Uniqueness
What sets (Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE apart from similar compounds is its specific structural configuration, which imparts unique electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H12N2O2S |
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Molecular Weight |
260.31 g/mol |
IUPAC Name |
[(Z)-[amino-(4-methylphenyl)methylidene]amino] thiophene-2-carboxylate |
InChI |
InChI=1S/C13H12N2O2S/c1-9-4-6-10(7-5-9)12(14)15-17-13(16)11-3-2-8-18-11/h2-8H,1H3,(H2,14,15) |
InChI Key |
NRSOGUSQGSRUCP-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/OC(=O)C2=CC=CS2)/N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NOC(=O)C2=CC=CS2)N |
Origin of Product |
United States |
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